molecular formula C26H21BrN4O3S B2561802 N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide CAS No. 892379-04-3

N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide

Numéro de catalogue: B2561802
Numéro CAS: 892379-04-3
Poids moléculaire: 549.44
Clé InChI: DNWSZUZXLPOKKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex tricyclic heterocyclic molecule featuring a bromophenyl substituent, a hydroxymethyl group, and a sulfanylacetamide linkage. The 3-bromophenyl group enhances lipophilicity and may contribute to halogen-bonding interactions in biological targets .

Propriétés

IUPAC Name

N-(3-bromophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN4O3S/c1-15-23-20(17(13-32)12-28-15)11-21-25(34-23)30-24(16-6-3-2-4-7-16)31-26(21)35-14-22(33)29-19-9-5-8-18(27)10-19/h2-10,12,32H,11,13-14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWSZUZXLPOKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique triazatricyclo structure alongside a bromophenyl group and a sulfanyl acetamide moiety. This complex structure may contribute to its biological activity through various mechanisms of action.

1. Enzyme Inhibition

Recent studies have focused on the enzyme inhibition properties of bromophenol derivatives, which are structurally similar to the compound . For instance, synthesized bromophenol compounds have shown significant inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II). These compounds exhibited IC50 values ranging from 1.63 nM to 25.67 nM against these enzymes, indicating their potential utility in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Enzyme IC50 Values (nM)
AChE6.54 - 24.86
CA I2.53 - 25.67
CA II1.63 - 15.05

2. Anticancer Activity

The compound's structural analogs have demonstrated anticancer properties in various studies. For example, certain bromophenol derivatives isolated from marine algae have shown cytotoxic effects against cancer cell lines . The presence of the triazatricyclo structure may enhance its interaction with biological targets involved in cancer progression.

3. Antimicrobial Properties

Compounds related to N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide have exhibited antimicrobial activities against various pathogens . This suggests potential applications in developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the biological activities associated with similar compounds:

  • Case Study 1 : A study on bromophenol derivatives indicated significant inhibition of AChE activity, which is crucial for managing symptoms in Alzheimer's patients.
  • Case Study 2 : Research on marine-derived bromophenols revealed their efficacy against multiple cancer cell lines, suggesting that modifications to the triazatricyclo structure could enhance therapeutic potential.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The closest structural analog documented in the evidence is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (hereafter referred to as Compound A ) . Key differences include:

  • Aromatic substituents : The target compound has a 3-bromophenyl group, while Compound A features a 4-methoxyphenyl and 2-methylphenyl group.
  • Electron effects: Bromine (electron-withdrawing) vs.
  • Steric bulk : The 2-methylphenyl group in Compound A introduces steric hindrance absent in the target compound.

Physicochemical Properties

Property Target Compound Compound A
Molecular Weight (g/mol) ~600 (estimated) ~580 (reported)
LogP (predicted) ~3.5 (highly lipophilic) ~2.8 (moderate lipophilicity)
Hydrogen Bond Donors 2 (hydroxymethyl, acetamide) 2 (hydroxymethyl, acetamide)
Halogen Content 1 Br atom None

Compound A’s methoxy group improves solubility but reduces halogen-mediated interactions .

Hypothesized Bioactivity

  • Target compound : The bromophenyl group may promote halogen bonding with biomolecular targets (e.g., kinases or GPCRs), a feature absent in Compound A. Bromine’s electronegativity could enhance binding specificity .
  • Compound A: The methoxy group may engage in hydrogen bonding or π-stacking, while the methylphenyl group could stabilize hydrophobic pockets. Such features are common in antimicrobial or anticancer agents derived from marine actinomycetes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.